Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate, also known as 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylic acid methyl ester, is an organic compound with a molecular formula of C11H9BrN2O2. It is a white crystalline solid, soluble in hot water and alcohol, and slightly soluble in cold water. It is a synthetic compound that has been used in a variety of scientific research applications.
Scientific Research Applications
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the effects of metal ions on the structure and properties of proteins. It has also been used to study the mechanism of action of antifungal agents. Additionally, it has been used in the synthesis of various indole derivatives, as well as in the synthesis of indole-based drugs.
Mechanism Of Action
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate is believed to act as an inhibitor of certain enzymes, such as protein kinases, proteases, and other enzymes involved in the regulation of cellular processes. It binds to these enzymes and prevents them from performing their normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Advantages And Limitations For Lab Experiments
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has been shown to have toxic effects in certain organisms, so it should be handled with care.
Future Directions
There are several potential future directions for the use of methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate. One potential direction is to further study its effects on the structure and properties of proteins, as well as its mechanism of action. Additionally, it could be used in the development of new drugs and therapeutic agents. It could also be used in the synthesis of new indole derivatives for use in drug discovery. Finally, it could be used to study the effects of metal ions on the structure and properties of proteins.
Synthesis Methods
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate can be synthesized by a variety of methods. One method involves the reaction of 3-bromo-1H-indole-2-carboxylic acid with cyanomethyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified by recrystallization from ethanol.
properties
IUPAC Name |
methyl 3-bromo-1-(cyanomethyl)indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)11-10(13)8-4-2-3-5-9(8)15(11)7-6-14/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHSJAFLJLCAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1CC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate |
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